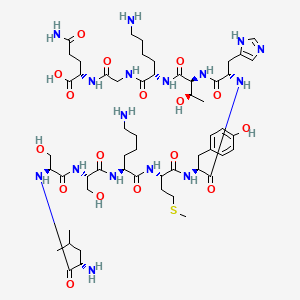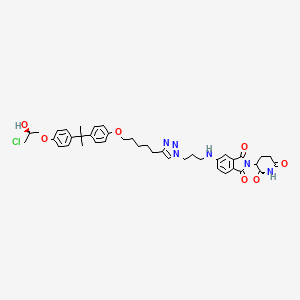
PROTAC AR-NTD degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC AR-NTD degrader 1 is a small molecule belonging to the class of protein-targeting chimeras (PROTACs). This compound selectively targets the N-terminal domain of the Androgen Receptor variant AR-V7. By antagonizing the N-terminal domain, this compound effectively degrades the AR-V7 protein and induces apoptosis in prostate cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for PROTAC AR-NTD degrader 1 involve the use of various chemical reagents and solvents. The preparation method for in vivo formula includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For industrial production, the compound is typically prepared by mixing the DMSO stock solution with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .
Chemical Reactions Analysis
PROTAC AR-NTD degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PROTAC AR-NTD degrader 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study the degradation of specific proteins and to develop new chemical probes.
Biology: In biological research, this compound is used to investigate the role of the Androgen Receptor variant AR-V7 in various cellular processes.
Medicine: The compound has potential therapeutic applications in the treatment of prostate cancer by inducing apoptosis in cancer cells.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development
Mechanism of Action
The mechanism of action of PROTAC AR-NTD degrader 1 involves the selective targeting and degradation of the Androgen Receptor variant AR-V7. The compound binds to the N-terminal domain of AR-V7, recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of AR-V7 by the proteasome. The degradation of AR-V7 results in the induction of apoptosis in prostate cancer cells .
Comparison with Similar Compounds
PROTAC AR-NTD degrader 1 is unique in its ability to selectively target the N-terminal domain of the Androgen Receptor variant AR-V7. Similar compounds include:
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader designed to target and degrade the Androgen Receptor.
ARV-766: Another investigational PROTAC protein degrader targeting the Androgen Receptor.
CLP-3094: A compound targeting the Androgen Receptor with similar degradation properties
These compounds share similar mechanisms of action but differ in their specific targets and degradation efficiencies.
Properties
Molecular Formula |
C41H47ClN6O7 |
|---|---|
Molecular Weight |
771.3 g/mol |
IUPAC Name |
5-[3-[4-[5-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]pentyl]triazol-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1 |
InChI Key |
YTDZCZJXTGPJSL-RACIXVTASA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OC[C@@H](CCl)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


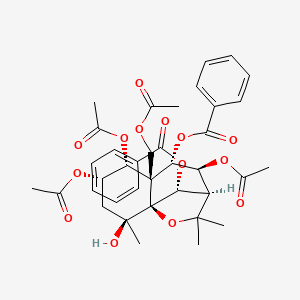


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
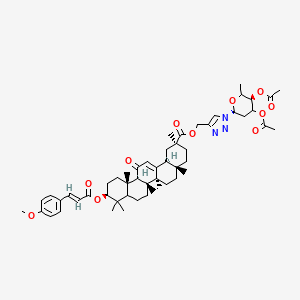

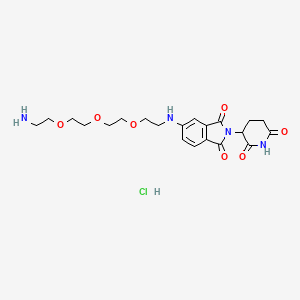
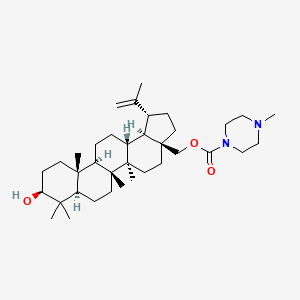
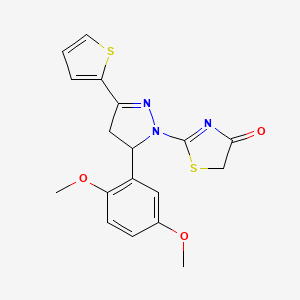
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
